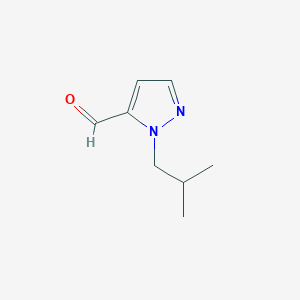

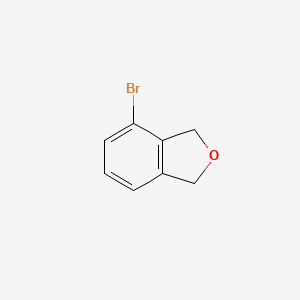

![molecular formula C8H5BrN2O2 B1377999 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid CAS No. 1352393-84-0](/img/structure/B1377999.png)

7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid

Descripción general

Descripción

7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrN2O2 . It is an ethyl ester derivative of 5-bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid and belongs to the class of pyrazolo[1,5-A]pyridine compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridine derivatives has been achieved through various methods. A TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-A]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-A]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3 . The compound has a molecular weight of 269.1 . Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-A]pyridine derivatives have been studied. For instance, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-A]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

This compound is a white solid .Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Compounds

A key focus of research is the synthesis of novel heterocyclic compounds derived from pyrazolo[1,5-a]pyridine derivatives. For instance, Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These compounds were further evaluated for their in vitro antibacterial properties, showcasing the potential for developing new antimicrobial agents (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Antibacterial and Antioxidant Activities

Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives, showing significant antibacterial and antioxidant activities. These findings open avenues for the development of new therapeutic agents with enhanced antibacterial and antioxidant properties (Variya, V. Panchal, & G. Patel, 2019).

Potential Anticancer Agents

Research by Stepanenko et al. (2011) explored organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase inhibitors, for their cytotoxicity and cell cycle effects in human cancer cells. This study highlighted the potential of these compounds as anticancer agents, underscoring the significance of pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).

Development of Fungicidal Agents

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives as analogues of the systemic fungicide carboxin was detailed by Huppatz (1985). This work aimed at identifying compounds with fungicidal activity, particularly against Basidiomycete species, showcasing the agricultural applications of these derivatives (Huppatz, 1985).

Direcciones Futuras

The future directions for the study of 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the modification of marketed drugs including Loratadine, Abiraterone, and Metochalcone, and a one-pot three-step gram scale synthesis of key intermediate for the preparation of Selpercatinib were demonstrated .

Mecanismo De Acción

- Upon activation by NGF, TRKA phosphorylates downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which regulate cell proliferation, differentiation, and survival .

- By interfering with TRKA-mediated pathways, the compound disrupts cell growth and survival mechanisms .

- Impact on Bioavailability : High stability and low inhibitory activity against CYP2C9 enhance bioavailability .

Target of Action (TRKA)

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Propiedades

IUPAC Name |

7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQQUPJRJKYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

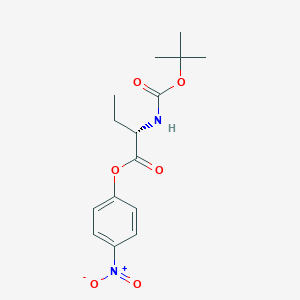

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

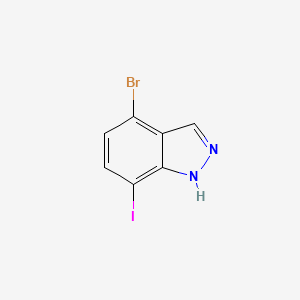

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)

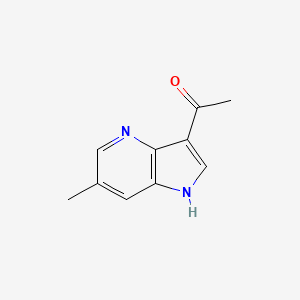

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)